![molecular formula C7H10O2 B14010729 2-Methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14010729.png)
2-Methylbicyclo[1.1.1]pentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbicyclo[111]pentane-1-carboxylic acid is an organic compound belonging to the bicyclic bridged compounds family It is characterized by a highly strained molecular structure consisting of three rings of four carbon atoms each
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the construction of the bicyclo[1.1.1]pentane framework through carbene insertion into the central bond of a bicyclo[1.1.0]butane or via radical or nucleophilic addition across a [1.1.1]propellane . These methods are practical and scalable, allowing for the installation of various functional groups at the bridgehead positions.
Industrial Production Methods
Large-scale synthesis of bicyclo[1.1.1]pentane derivatives, including this compound, can be achieved through photochemical reactions and haloform reactions. For example, the photochemical addition of propellane to diacetyl allows the construction of the bicyclo[1.1.1]pentane core on a kilogram scale within a day .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylbicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the strained nature of the bicyclo[1.1.1]pentane framework, which makes it highly reactive.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, radical reactions and nucleophilic additions are commonly employed to modify the bicyclo[1.1.1]pentane core .
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for use in medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
2-Methylbicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Wirkmechanismus
The mechanism of action of 2-Methylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s highly strained structure allows it to participate in unique chemical reactions, which can alter the pharmacokinetic properties of drug molecules. For example, it can replace phenyl rings in drug molecules, leading to improved solubility and metabolic stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family, used as a bioisostere for phenyl rings.
1-Carboxybicyclo[1.1.1]pentane: A similar compound with a carboxyl group, used in medicinal chemistry.
Uniqueness
2-Methylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of a methyl group, which adds to its reactivity and potential for functionalization. This makes it a valuable compound for the development of new drugs and materials.
Eigenschaften
Molekularformel |
C7H10O2 |
|---|---|
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
2-methylbicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O2/c1-4-5-2-7(4,3-5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9) |
InChI-Schlüssel |
OTSNYHRJAHPYQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2CC1(C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5,7-Trifluoro-6-[2,3,5,6-tetrafluoro-4-[(4,6,7-trifluoro-1,3-dioxo-2-benzofuran-5-yl)oxy]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14010646.png)
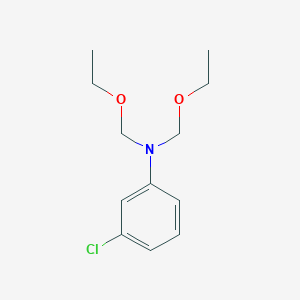
![2-[(3,5-Dinitrothiophen-2-yl)amino]butanedioic acid](/img/structure/B14010663.png)
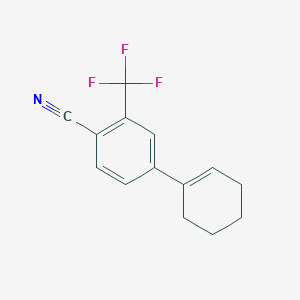

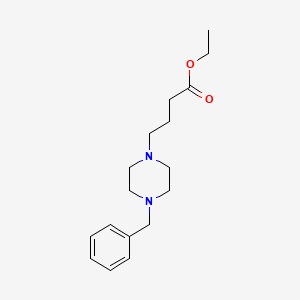
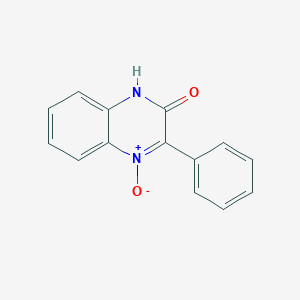

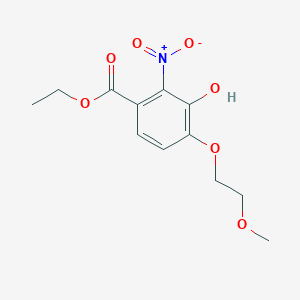
![2-[1-(2-Diethylaminoethyl)pyridin-4-ylidene]indene-1,3-dione](/img/structure/B14010699.png)
![6-Chloro-5-fluoropyrazolo[1,5-A]pyridine](/img/structure/B14010708.png)
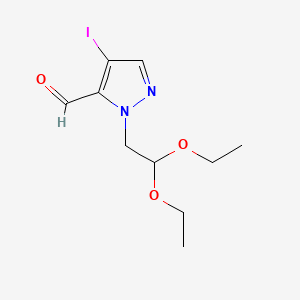
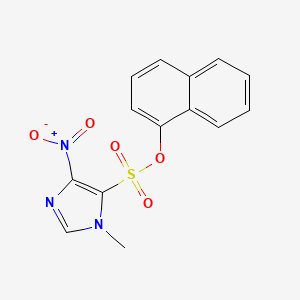
![n-[2-(3,4-Dimethoxyphenyl)ethyl]-3-{1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-4-yl}propanamide](/img/structure/B14010725.png)
